Cytarabine ocfosfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytarabine ocfosphate is a pyrimidine ribonucleoside monophosphate.
Wissenschaftliche Forschungsanwendungen
Treatment Efficacy in Leukemia and Lymphoma
Cytarabine ocfosfate, also known as YNK01, is a novel prodrug of cytosine arabinoside (araC) with demonstrated efficacy in various hematologic malignancies. It exhibits a prolonged release of araC from hepatocytes into the systemic circulation, significantly enhancing its half-life. This characteristic leads to prolonged exposure of leukemic cells to the antineoplastic agent, suggesting its potential utility in treating chronic lymphocytic leukemia (CLL) and other blood cancers. In a case of refractory CLL, cytarabine ocfosfate induced a notable reduction in lymphocytosis, thrombocytopenia, and progressive B-symptoms, leading to ongoing partial remission (Braess et al., 1996). Furthermore, its efficacy has been observed in myelodysplastic syndrome, acute myelogenous leukemia (AML), and other leukemia types, with patients achieving remission or good response, indicating its potential as a valuable therapeutic option in these conditions (Nishi et al., 1996), (Inaba et al., 1994).
Prodrug Strategies and Delivery Systems
The development of cytarabine prodrugs and delivery systems is pivotal in enhancing its half-life, stability, and delivery, overcoming the limitations of traditional cytarabine therapy. Strategies like amino acid conjugate ValCytarabine and fatty acid derivative CP-4055 have been investigated, showing promise in treating leukemia and solid tumors. Additionally, liposomal formulations such as DepoCyt have gained approval for lymphomatous meningitis treatment. These advancements indicate the potential of cytarabine prodrugs and delivery systems in providing more effective cancer therapy (Chhikara & Parang, 2010).
Pharmacogenomic Biomarkers and Drug Formulations
Recent studies have highlighted the importance of pharmacogenomic biomarkers in predicting the response to cytarabine-based treatments. Variability in clinical response to leukemia and lymphoma treatments among patients may be associated with genetic variants related to metabolic enzymes, influencing the intracellular accumulation and retention of Ara-CTP. Understanding these biomarkers can significantly impact the routine management of blood cancers, helping clinicians in predicting responses to cytarabine-based therapies. Moreover, new drug formulations with optimized pharmacokinetics are under development, indicating the potential for improved therapeutic profiles (Di Francia et al., 2021).
Eigenschaften
CAS-Nummer |
65093-40-5 |
---|---|
Produktname |
Cytarabine ocfosfate |
Molekularformel |
C27H49N3NaO8P |
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate |
InChI |
InChI=1S/C27H50N3O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);/q;+1/p-1/t22-,24-,25+,26-;/m1./s1 |
InChI-Schlüssel |
JOJYUFGTMHSFEE-YONYXQDTSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Synonyme |
1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.